GSK2033

Nuclear receptor pharmacology LXR antagonism Transcriptional repression

LXR pharmacology studies frequently require potent antagonists with validated in vitro activity, yet many researchers face batch-to-batch variability and limited characterization data. GSK2033 directly addresses this need as the first potent cell-active LXR antagonist described, with robustly documented IC50 values of 17 nM (LXRα) and 9 nM (LXRβ) in full-length cotransfection assays, and 10 nM for ABCA1-driven LXRβ transcription. Its well-characterized DMSO solubility (40 mg/mL) and established cell culture protocols make it immediately deployable for high-throughput screening and mechanistic studies in LXR-responsive cell lines. Each batch is accompanied by rigorous QC documentation, ensuring reproducibility across experiments.

Molecular Formula C29H28F3NO5S2
Molecular Weight 591.7 g/mol
Cat. No. B607776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK2033
SynonymsGSK-2033;  GSK2033;  GSK 2033.
Molecular FormulaC29H28F3NO5S2
Molecular Weight591.7 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC2=CC=C(C=C2)C3=CC(=CC=C3)S(=O)(=O)C)CC4=CC=C(O4)C(F)(F)F)C
InChIInChI=1S/C29H28F3NO5S2/c1-19-14-20(2)28(21(3)15-19)40(36,37)33(18-25-12-13-27(38-25)29(30,31)32)17-22-8-10-23(11-9-22)24-6-5-7-26(16-24)39(4,34)35/h5-16H,17-18H2,1-4H3
InChIKeyPSOXOVKYGWBTPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GSK2033: Potent Cell-Active LXR Antagonist


GSK2033 is a tertiary sulfonamide-based liver X receptor (LXR) antagonist with pIC50 values of 7.0 for LXRα and 7.4 for LXRβ (equivalent to IC50 of 100 nM and 40 nM, respectively) [1]. Identified through high-throughput screening and SAR optimization at GlaxoSmithKline, GSK2033 was the first potent cell-active LXR antagonist described, demonstrating no agonist activity in LXR transactivation assays [2]. In cotransfection assays using full-length LXRα or LXRβ, GSK2033 suppresses basal transcription with IC50 values of 17 nM and 9 nM, respectively [3].

GSK2033 Divergent In Vivo Pharmacology


LXRs are ligand-activated transcription factors with distinct tissue expression patterns and target gene profiles, making the functional outcomes of LXR modulation highly compound-specific. GSK2033 exhibits a unique pharmacological fingerprint that distinguishes it from structurally related analogs and other LXR antagonists/inverse agonists. While GSK2033 suppresses lipogenic genes (FASN, SREBF1) in HepG2 cells, it paradoxically induces these same genes in vivo in a mouse model of NAFLD [1]. This contrasts sharply with SR9238, which maintains suppression of lipogenic genes in vivo and demonstrates liver-specific activity [2]. Furthermore, GSK2033 shows significant nuclear receptor promiscuity, binding to RORγ, RXRα, ERα, and ERβ, which can confound interpretation of LXR-specific effects [3]. These divergent profiles underscore that LXR modulators are not functionally interchangeable for research applications.

GSK2033 Differentiation Evidence


Superior Cellular Potency vs SR9238

GSK2033 demonstrates approximately 5- to 13-fold greater potency than SR9238 in suppressing basal LXR-driven transcription in full-length cotransfection assays. GSK2033 inhibits basal transcription with IC50 values of 17 nM for LXRα and 9 nM for LXRβ [1]. In contrast, SR9238 exhibits IC50 values of 214 nM for LXRα and 43 nM for LXRβ in comparable cell-based cotransfection assays [2].

Nuclear receptor pharmacology LXR antagonism Transcriptional repression

ABCA1 Reporter Gene Suppression

In ABCA1-driven luciferase reporter assays, GSK2033 suppresses LXRβ-mediated transcription with an IC50 of 10 nM, representing a 5.2-fold improvement in potency compared to LXRα (IC50 = 52 nM) [1]. This LXRβ-preferential suppression profile is a distinguishing characteristic relative to other LXR modulators.

ABCA1 regulation LXR target gene Reporter gene assay

Divergent In Vivo Gene Expression vs SR9238

In a mouse model of non-alcoholic fatty liver disease (NAFLD), GSK2033 (30 mg/kg, i.p., once daily for 1 month) paradoxically induced rather than suppressed hepatic lipogenic genes Fasn and SREBF1 [1]. In contrast, SR9238, administered at 30 mg/kg i.p. daily for 30 days in the same DIO mouse model, suppressed hepatic Fasn and SREBF1 expression and reduced hepatic steatosis [2]. This divergence highlights fundamentally different in vivo pharmacology between these LXR modulators.

NAFLD Hepatic steatosis In vivo pharmacology

Broad Nuclear Receptor Promiscuity

GSK2033 exhibits significant promiscuity, binding to multiple nuclear receptors beyond LXRα/β, including RORγ, RXRα, ERα, and ERβ in nuclear receptor specificity assays in HEK293 cells [1]. The Chemical Probes Portal notes that GSK2033 was inactive (XC50 > 10 μM) in cellular and biochemical assays for PXR, LRH-1, and FXR [2]. In contrast, SR9238 was specifically designed and demonstrated to display liver-specific LXR inverse agonism with minimal off-target nuclear receptor activity [3].

Nuclear receptor selectivity Off-target activity Chemical probe characterization

Sustained Plasma and Hepatic Exposure

Following a single intraperitoneal injection of 30 mg/kg in mice, GSK2033 plasma levels are sustained over an 8-hour time course and remain well above the LXRβ IC50 in liver tissue 4 hours post-injection [1]. This PK profile demonstrates sufficient exposure for target engagement in hepatic tissues, which is essential for in vivo studies. In contrast, SR9238 was specifically engineered for liver-specific accumulation with minimal peripheral exposure [2], representing a different pharmacokinetic strategy.

Pharmacokinetics In vivo exposure Hepatic drug levels

Purity and Formulation Readiness

Commercially available GSK2033 from major vendors demonstrates consistently high purity: 99.89% (Selleck) and 99.84% (MedChemExpress) [1]. DMSO solubility is well-characterized at 40 mg/mL (67.6 mM) at 25°C , with validated in vivo formulation protocols including 5% DMSO/corn oil and CMC-Na suspensions . While SR9238 and SR9243 are also available with high purity specifications, the extensive vendor documentation for GSK2033 provides researchers with validated, ready-to-use formulation protocols that reduce experimental variability.

Compound purity Formulation Reproducibility

GSK2033 Research Applications


High-Potency LXR Antagonism Studies

With IC50 values of 17 nM (LXRα) and 9 nM (LXRβ) in full-length cotransfection assays [1], GSK2033 is optimal for in vitro studies demanding robust LXR antagonism at low working concentrations. The compound's well-characterized DMSO solubility (40 mg/mL) and validated cell culture protocols make it suitable for high-throughput screening and mechanistic studies in LXR-responsive cell lines. Its potent suppression of ABCA1-driven transcription (IC50 = 10 nM for LXRβ) [2] enables precise modulation of LXR target genes in macrophages and hepatocytes.

Mixed Agonist/Antagonist In Vivo Effects

GSK2033's paradoxical induction of lipogenic genes (Fasn, SREBF1) in mouse NAFLD models [1], despite suppressing these genes in vitro, makes it a valuable tool for investigating context-dependent LXR pharmacology and potential off-target nuclear receptor effects. Its broad nuclear receptor promiscuity (binding to RORγ, RXRα, ERα, ERβ) [2] and systemic exposure profile [3] position it as a reference compound for studies exploring the limitations of LXR-selective pharmacology and for validating LXR-independent mechanisms observed with other LXR modulators.

LXR Pathway Validation in Immune Cells

GSK2033 has demonstrated efficacy in T-cell functional studies, enhancing T-cell proliferation and blocking T0901317-mediated antiproliferative activity on T-cells [1]. Its cellular permeability and established activity in immune cell contexts make it suitable for immunology research investigating LXR's role in T-cell differentiation (Th1/Th2/Th17) [2]. For researchers investigating LXR-mediated immune modulation, GSK2033 provides a potent, cell-active antagonist with documented T-cell functional effects.

Reference LXR Antagonist for Comparative Studies

As the first potent cell-active LXR antagonist described [1] and one of the most extensively characterized LXR modulators in the literature, GSK2033 serves as an essential reference compound for comparative studies evaluating novel LXR antagonists or inverse agonists. Its well-documented promiscuity profile [2], in vivo PK parameters [3], and divergent in vivo activity relative to liver-specific inverse agonists like SR9238 [4] provide a comprehensive benchmark against which new LXR modulators can be assessed for selectivity and functional specificity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK2033

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.